![molecular formula C36H34Cl2Si B12577665 Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- CAS No. 209121-53-9](/img/structure/B12577665.png)
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- is a complex organosilicon compound with the molecular formula C36H34Cl2Si. This compound is characterized by its unique structure, which includes two 4-chlorophenyl groups and two 1,4-dihydro-2-methyl-1-azulenyl groups attached to a central silicon atom. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- typically involves the reaction of 4-chlorophenyl and 1,4-dihydro-2-methyl-1-azulenyl derivatives with a silicon-containing reagent. One common method involves the use of chlorosilanes as the silicon source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
科学的研究の応用
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the development of new materials.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where organosilicon compounds have shown efficacy.
Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Silane, bis[4-(4-fluorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
- Silane, bis[4-(4-bromophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
- Silane, bis[4-(4-methylphenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
Uniqueness
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical properties such as increased reactivity in substitution reactions. The combination of these groups with the 1,4-dihydro-2-methyl-1-azulenyl moieties creates a compound with distinct physical and chemical characteristics, making it valuable for various applications.
特性
CAS番号 |
209121-53-9 |
|---|---|
分子式 |
C36H34Cl2Si |
分子量 |
565.6 g/mol |
IUPAC名 |
bis[4-(4-chlorophenyl)-2-methyl-1,4-dihydroazulen-1-yl]-dimethylsilane |
InChI |
InChI=1S/C36H34Cl2Si/c1-23-21-33-29(25-13-17-27(37)18-14-25)9-5-7-11-31(33)35(23)39(3,4)36-24(2)22-34-30(10-6-8-12-32(34)36)26-15-19-28(38)20-16-26/h5-22,29-30,35-36H,1-4H3 |
InChIキー |
XRSBIYVVKZSCLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC=CC4C5=CC=C(C=C5)Cl)C)C=CC=CC2C6=CC=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
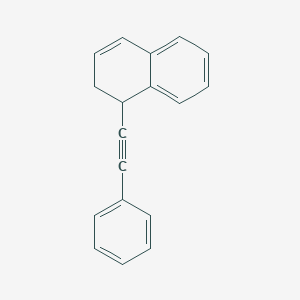
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
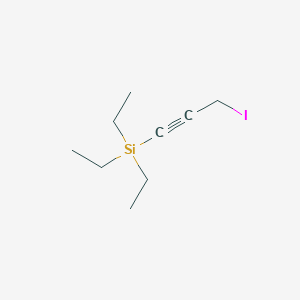
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
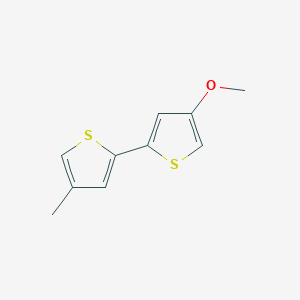
![N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)
![4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B12577639.png)
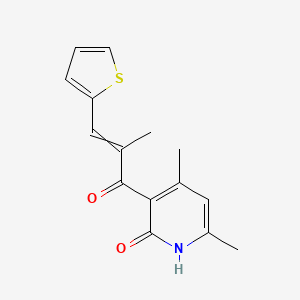
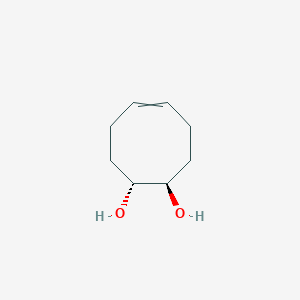
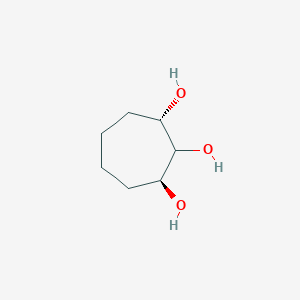
![3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro-](/img/structure/B12577651.png)
